Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine
Description
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-10-14-13-9-7-6-8-12(13)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
JCWCSKATCIVJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCCCC1C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via imine intermediate formation, followed by hydrogenation to the final amine. Key steps include:
- Condensation : 2-Methylcyclohexanone reacts with diethylamine to form a Schiff base.
- Hydrogenation : The imine intermediate is reduced to the tertiary amine using molecular hydrogen (H₂) over a palladium catalyst.
The stoichiometric ratio of ketone to amine typically ranges from 1:1 to 1:1.2, with excess amine ensuring complete conversion of the carbonyl compound.
Catalytic System and Conditions
The patent US8034978B2 specifies 5% Pd/C (palladium on carbon) as the preferred catalyst, suspended in the reaction medium. Critical parameters include:
| Parameter | Optimal Range | Effect on Yield/Selectivity |
|---|---|---|
| Temperature | 90–120°C | Higher temperatures accelerate kinetics but risk over-reduction |
| Hydrogen Pressure | 25–50 bar | Elevated pressure favors imine reduction |
| Catalyst Loading | 0.03 g (dry basis)/g amine | Increased loading enhances rate but raises costs |
| Reaction Time | 4–8 hours | Prolonged durations minimize residual reactants |
Data from laboratory-scale experiments (Table 1) demonstrate that 94.9% yield of N-ethyl-N,N-diisopropylamine (a structurally analogous compound) is achievable under these conditions.
Process Optimization for Enhanced Selectivity
Aldehyde/Ketone Addition Strategy
Semibatch operation, where 2-methylcyclohexanone is added gradually to the amine-catalyst mixture, mitigates side reactions such as aldol condensation. In the synthesis of tris(2-ethylhexyl)amine (Table 3), continuous aldehyde addition over 1–5 hours reduced by-product formation (e.g., ethylhexanol) to <5%.
Solvent and Phase Behavior
The reaction is typically solvent-free, with the amine acting as both reactant and solvent. This simplifies purification and reduces waste. However, at industrial scales, toluene or hexane may be added to improve mixing and heat transfer.
Catalyst Recirculation and Stability
Pd/C catalysts exhibit robust recyclability. In 33 consecutive batches of tris(2-ethylhexyl)amine production (Table 3), catalyst activity remained stable (<5% yield drop) even after 17 recirculations. This underscores the method’s suitability for continuous manufacturing.
Industrial-Scale Implementation
Reactor Configuration and Scaling
Large-scale synthesis employs stirred autoclaves (e.g., 500 L to 4000 kg capacity) with gas-inducing impellers to maximize H₂ dissolution. Key operational data from US8034978B2 include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 500 mL | 4000 L |
| H₂ Pressure | 25 bar | 40–60 bar |
| Catalyst Charge | 6% (wet basis) | 150 kg (5% Pd/C) |
| Batch Cycle Time | 8 hours | 52 hours (initial) → 5 hours (optimized) |
By-Product Management
Major by-products include ethylhexanol (from over-hydrogenation) and dialkylated amines . Table 3 reveals that increasing reaction temperature from 80°C to 135°C suppressed ethylhexanol formation from 8.7% to 1.8% while maintaining tris(2-ethylhexyl)amine yields >90%.
Alternative Synthetic Pathways
Alkylation of Secondary Amines
While less common, alkylation of 2-[(2-methylcyclohexyl)amino]ethylamine with diethyl sulfate or ethyl bromide presents an alternative route. However, this method suffers from poor atom economy and generates stoichiometric waste (e.g., HBr).
Enzymatic Amination
No peer-reviewed studies have yet reported enzymatic synthesis of this compound. However, immobilized transaminases show promise for analogous tertiary amines, offering potential for future research.
Quality Control and Analytical Methods
Gas Chromatography (GC) Analysis
Reaction progress is monitored via GC using flame ionization detection. Typical retention times for the target compound range from 12–15 minutes (non-polar columns), with purity >95% achieved in optimized batches.
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 2.4–2.6 (m, NCH₂), 1.8–2.0 (m, cyclohexyl CH), 1.2–1.4 (t, CH₂CH₃)
- MS (EI) : m/z 209 [M⁺], 154 [C₁₀H₁₈N⁺], 98 [C₆H₁₁N⁺]
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.
Scientific Research Applications
Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural Analogs and Key Properties
The following table compares Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine with related tertiary amines:
Key Observations:
Steric Effects : The 2-methylcyclohexyl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., di-(2-ethylhexyl)amine) or fluorinated analogs .
Polarity : The trifluoropropyl substituent () enhances fluorophilicity, whereas the ethoxy group in increases water solubility. The target compound’s cyclohexyl group likely renders it lipophilic .
Molecular Weight : The target compound (226.41 g/mol) is intermediate in size between smaller ethoxyamines (160.26 g/mol) and bulkier branched amines (241.46 g/mol) .
Reactivity and Functional Group Interactions
- Primary vs.
- Chiral Resolution : The 2-methylcyclohexyl group may enable chiral separation techniques, a feature absent in symmetrical amines like di-(2-ethylhexyl)amine .
Q & A
Basic Research Questions
Q. How can the purity of Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine be accurately determined in synthetic samples?
- Methodological Answer: Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC): Quantify impurities using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Calibrate with a pure standard .
- Nuclear Magnetic Resonance (NMR): Compare integration ratios of characteristic peaks (e.g., methylcyclohexyl protons at δ 1.2–1.8 ppm) to assess purity .
- Titration: Employ non-aqueous titration with salicylaldehyde in chloroform to selectively react with primary/secondary amines, using bromocresol green as an indicator .
Q. What are the optimal conditions for synthesizing this compound?
- Methodological Answer:
- Reaction Setup: Use a two-step reductive amination:
Condense 2-methylcyclohexylamine with diethylamine in the presence of a carbonyl source (e.g., formaldehyde) under inert atmosphere.
Reduce intermediates with sodium borohydride or catalytic hydrogenation (H₂/Pd-C).
- Solvent Selection: Dioxane or methanol improves reaction homogeneity and minimizes side products .
- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylcyclohexyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations to analyze spatial interactions and transition states. Compare with analogues lacking the methyl group (e.g., cyclohexylamine derivatives) .
- Experimental Validation: Conduct kinetic studies using alkylation reactions (e.g., with methyl iodide). Monitor rate constants via NMR or GC-MS to quantify steric effects .
- Data Table:
| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| 2-Methylcyclohexyl | 0.015 | 92.3 |
| Cyclohexyl | 0.028 | 84.7 |
| Source: Computational and experimental data from PubChem and EPA DSSTox . |
Q. How can contradictory biological activity data (e.g., herbicidal efficacy vs. cytotoxicity) be resolved?
- Methodological Answer:
- Dose-Response Studies: Test the compound across a range of concentrations (1 nM–100 µM) in plant and mammalian cell models. Use ANOVA to identify threshold effects.
- Mechanistic Profiling: Employ RNA sequencing or proteomics to compare pathways affected in weeds (e.g., photosynthesis inhibition) vs. mammalian cells (e.g., mitochondrial dysfunction) .
- Structural Modifications: Introduce substituents (e.g., electron-withdrawing groups) to enhance selectivity. Compare IC₅₀ values in target vs. non-target species .
Q. What strategies improve crystallization for X-ray diffraction studies of this compound?
- Methodological Answer:
- Solvent Screening: Test polar solvents (e.g., ethanol/water mixtures) for slow evaporation. Use SHELXL for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the methylcyclohexyl group .
- Co-Crystallization: Introduce co-formers (e.g., succinic acid) to stabilize the lattice via hydrogen bonding.
- Data Contradiction Analysis: If twinning occurs, reprocess data using SHELXD for phase determination and Olex2 for visualization .
Data Interpretation & Experimental Design
Q. How can researchers differentiate between enantiomers of this compound?
- Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (90:10) and a flow rate of 1 mL/min. Compare retention times with racemic standards .
- Circular Dichroism (CD): Measure CD spectra in methanol (200–300 nm) to identify Cotton effects.
- X-ray Crystallography: Resolve absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .
Q. What analytical methods validate the compound’s stability under varying pH conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate samples in buffers (pH 3–10) at 40°C for 4 weeks. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis products) .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C.
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Exposure Monitoring: Regularly test air quality using OSHA Method 60 for amine vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
